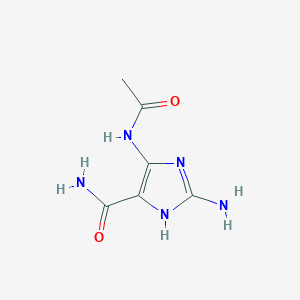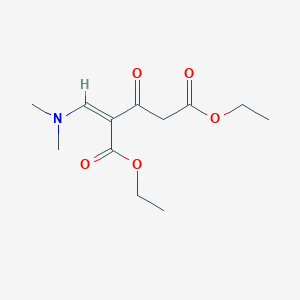
Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate is an organic compound with a complex structure that includes ester and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate typically involves the condensation of diethyl malonate with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent such as toluene. The reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The pathways involved may include nucleophilic addition, substitution, and cyclization reactions .
Comparación Con Compuestos Similares
Diethyl malonate: A simpler ester with similar reactivity but lacking the dimethylamino group.
Dimethylformamide dimethyl acetal (DMF-DMA): A reagent used in the synthesis of the target compound.
Ethyl acetoacetate: Another ester with similar reactivity but different functional groups.
Uniqueness: Diethyl 2-((dimethylamino)methylene)-3-oxopentanedioate is unique due to the presence of both ester and dimethylamino functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C12H19NO5 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
diethyl (2Z)-2-(dimethylaminomethylidene)-3-oxopentanedioate |
InChI |
InChI=1S/C12H19NO5/c1-5-17-11(15)7-10(14)9(8-13(3)4)12(16)18-6-2/h8H,5-7H2,1-4H3/b9-8- |
Clave InChI |
SISPPRZLVCLAEJ-HJWRWDBZSA-N |
SMILES isomérico |
CCOC(=O)CC(=O)/C(=C/N(C)C)/C(=O)OCC |
SMILES canónico |
CCOC(=O)CC(=O)C(=CN(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




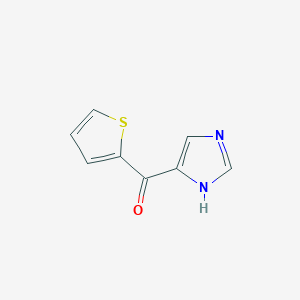
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2,3,4,5,6-pentakis(fluoranyl)phenyl]propanoic acid](/img/structure/B12818557.png)


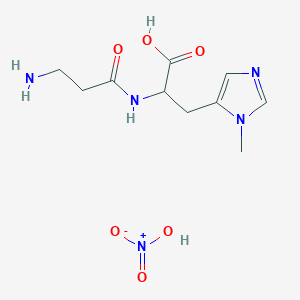



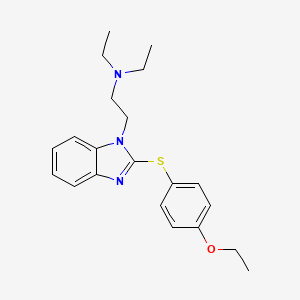
![5,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B12818609.png)
